Cas no 132185-73-0 (4H-1-Benzopyran-4-one,3-[(O-D-apio-b-D-furanosyl-(1®2)-O-[6-deoxy-a-L-mannopyranosyl-(1®6)]-b-D-galactopyranosyl)oxy]-5,7-dihydro-2-(4-hydroxyphenyl)-(9CI))

4H-1-Benzopyran-4-one,3-[(O-D-apio-b-D-furanosyl-(1®2)-O-[6-deoxy-a-L-mannopyranosyl-(1®6)]-b-D-galactopyranosyl)oxy]-5,7-dihydro-2-(4-hydroxyphenyl)-(9CI) structure
132185-73-0 structure
Nome del prodotto:4H-1-Benzopyran-4-one,3-[(O-D-apio-b-D-furanosyl-(1®2)-O-[6-deoxy-a-L-mannopyranosyl-(1®6)]-b-D-galactopyranosyl)oxy]-5,7-dihydro-2-(4-hydroxyphenyl)-(9CI)
Numero CAS:132185-73-0
MF:C32H38O19
MW:726.63273191452
CID:160118
PubChem ID:5492471

4H-1-Benzopyran-4-one,3-[(O-D-apio-b-D-furanosyl-(1®2)-O-[6-deoxy-a-L-mannopyranosyl-(1®6)]-b-D-galactopyranosyl)oxy]-5,7-dihydro-2-(4-hydroxyphenyl)-(9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • 3-[(2S,3R,4S,5R,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydrox
    • kaempferol 3-O-(apiofuranosyl-(1'''-2'')-rhamnopyranosyl-(1''''-6''))-galactopyranoside
    • 5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-3-yl 6-O-(6-deoxy-alpha-L-mannopyranosyl)-2-O-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)tetrahydrofuran-2-yl]-beta-D-galactopyranoside
    • 6)]-b-D-galactopyranosyl)oxy]-5,7-dihydro-2-(4-hydroxyphenyl)-(9CI)
    • KARGP
    • DTXSID50927571
    • 3-[(2S,3R,4S,5R,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one
    • 132185-73-0
    • 5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-3-yl 6-O-(6-deoxyhexopyranosyl)-2-O-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]hexopyranoside
    • LMPK12111677
    • Kaempferol 3-(2Gal-apiosylrobinobioside)
    • Kaempferol-3-O-[.beta.-D-apiofuranosyl(1-2)-.alpha.-rhamno pyranosyl(1-6)]-.beta.-D-galactopyranoside
    • CHEMBL2004567
    • kaempferol 3-O-(apiofuranosyl-(1/'/'/'-2/'/')-rhamnopyranosyl-(1/'/'/'/'-6/'/'))-galactopyranoside
    • Kaempferol 3-(2G-apiosylrobinobioside)
    • CHEBI:191719
    • 3-[3-[3,4-dihydroxy-4-(hydroxymethyl)tetrahydrofuran-2-yl]oxy-4,5-dihydroxy-6-[(3,4,5-trihydroxy-6-methyl-tetrahydropyran-2-yl)oxymethyl]tetrahydropyran-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one
    • NSC641259
    • NCI60_013918
    • NSC-641259
    • 3-[3-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one
    • 4H-1-Benzopyran-4-one,3-[(O-D-apio-b-D-furanosyl-(1®2)-O-[6-deoxy-a-L-mannopyranosyl-(1®6)]-b-D-galactopyranosyl)oxy]-5,7-dihydro-2-(4-hydroxyphenyl)-(9CI)
    • Inchi: InChI=1S/C32H38O19/c1-11-19(37)22(40)24(42)29(47-11)45-8-17-20(38)23(41)27(51-31-28(43)32(44,9-33)10-46-31)30(49-17)50-26-21(39)18-15(36)6-14(35)7-16(18)48-25(26)12-2-4-13(34)5-3-12/h2-7,11,17,19-20,22-24,27-31,33-38,40-44H,8-10H2,1H3/t11-,17+,19-,20-,22+,23-,24+,27+,28-,29+,30-,31-,32+/m0/s1
    • Chiave InChI: PXDYLXHBUIPSMK-MTLNCXRHSA-N
    • Sorrisi: OC1C=CC(C2OC3=CC(=CC(O)=C3C(=O)C=2O[C@@H]2O[C@H](CO[C@@H]3O[C@@H](C)[C@H](O)[C@@H](O)[C@H]3O)[C@H](O)[C@H](O)[C@H]2O[C@@H]2OC[C@](O)(CO)[C@H]2O)O)=CC=1

Proprietà calcolate

  • Massa esatta: 726.200729
  • Massa monoisotopica: 726.200729
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 11
  • Conta accettatore di obbligazioni idrogeno: 19
  • Conta atomi pesanti: 51
  • Conta legami ruotabili: 9
  • Complessità: 1240
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 13
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: -2.2
  • Superficie polare topologica: 304

Proprietà sperimentali

  • Densità: 1.78
  • Punto di ebollizione: 1076°Cat760mmHg
  • Punto di infiammabilità: 341.7°C
  • Indice di rifrazione: 1.742

132185-73-0 (4H-1-Benzopyran-4-one,3-[(O-D-apio-b-D-furanosyl-(1®2)-O-[6-deoxy-a-L-mannopyranosyl-(1®6)]-b-D-galactopyranosyl)oxy]-5,7-dihydro-2-(4-hydroxyphenyl)-(9CI)) Prodotti correlati

Fornitori consigliati
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Changfu Chemical Co., Ltd.
Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Xinsi New Materials Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.